2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone
Overview
Description
Comprehensive Analysis of "2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone"
The compound 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone is a derivative of bis(benzylidene)cyclopentanone, which is a class of compounds known for their diverse pharmacological activities and potential use in material science, particularly in optical applications due to their ability to exhibit second-harmonic generation (SHG) . These derivatives have been studied for various applications, including as precursors for dyes , in anti-inflammatory and cytotoxic activities , and as corrosion inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of cyclopentanone with different aldehydes. For instance, a solvent-free synthesis method has been developed for a similar compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, using an organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, which is operationally simple and yields high product amounts . Another method involves the reaction of 2-arylidenecyclopentanones with dimethylformamide dimethyl acetal catalyzed by DBU, which allows for the synthesis of unsymmetrical cross-conjugated systems .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone has been determined using X-ray crystallography and compared with gas phase structures calculated using density functional theory . These studies provide insights into the planarity and nonplanarity of the compounds, which are crucial for their photophysical behavior and applications in material science.
Chemical Reactions Analysis
The chemical reactivity of bis(benzylidene)cyclopentanone derivatives includes their ability to undergo polymerization and to form complexes with metals, which can be used in corrosion inhibition . The compounds can also participate in the formation of poly(amide-imide)s when reacted with other reagents like trimellitic anhydride, which leads to materials with high thermal resistance .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(benzylidene)cyclopentanone derivatives are influenced by their molecular structure. For example, the presence of electron-donating dimethylamino groups can enhance the electron density of the molecule, which may affect its optical properties . The thermal stability and solubility of these compounds are also important characteristics, especially when considering their application in the synthesis of polymers with high heat resistance . The electrical conductivity of polymers derived from these compounds has been studied, indicating potential applications in electronics .
Scientific Research Applications
Optical Properties and Applications
Two-Photon Absorption Properties : This compound and its derivatives have been found to exhibit significant two-photon absorption cross-sections, making them suitable for applications in two-photon photopolymerization. Wu et al. (2006) demonstrated that derivatives with a triphenylamine core have larger two-photon absorption cross-sections compared to 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (BDMA), indicating their potential in photopolymerization systems (Wu et al., 2006).
Nonlinear Optical Properties : Bis-chalcone derivatives, including this compound, have been explored for their second- and third-order nonlinear optical properties. Kiran et al. (2014) found that these derivatives show high polarization of the delocalized electron cloud, which is beneficial for optical limiting applications (Kiran et al., 2014).
Photophysical Properties : The photophysical properties of benzylidene cyclopentanone dyes, including this compound, have been investigated for their potential in photopolymerization. Xue et al. (2008) found that these compounds, combined with a commercial photoinitiator, exhibit high photopolymerization efficiency (Xue et al., 2008).
Chemical Synthesis and Structural Studies
Synthesis Techniques : The synthesis of novel derivatives of 2,5-bis(substituted-benzylidene)cyclopentanones has been explored. Xiao-Fang (2012) synthesized these compounds via aldol condensation reaction, indicating the versatility of this chemical structure in synthesis (Wan Xiao-Fang, 2012).
Crystal Structure Analysis : Structural studies of these compounds have been conducted to understand their chemical characteristics. Saouli et al. (2020) used spectroscopic techniques and X-ray diffraction analysis to study the structure of a new hydrazone derivative of this compound (Saouli et al., 2020).
Corrosion Inhibition
- Copper Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition, particularly for copper in aqueous sulfuric acid solutions. Thaçi et al. (2020) demonstrated that the compound acts as a mixed inhibitor due to its adsorption on the copper surface [(Thaçi et al., 2020)](https://consensus.app/papers/corrosion-study-copper-acid-solution-presence-thaçi/35b33bcc5a1f5836a937bea1534934b6/?utm_source=chatgpt).
Biological Activities
- Antioxidant and Anti-Tyrosinase Activities : A study by Saouli et al. (2020) explored the biological activities of a hydrazone derivative of this compound. The synthesized compound displayed higher antioxidant activity compared to BHA and BHT standards and exhibited significant anti-tyrosinase activity (Saouli et al., 2020).
Future Directions
The compound has potential applications in the field of corrosion inhibition . It has also been studied for its use in two-photon photopolymerization, a method used for the realization of micron- and submicron-scale 3D structures . Future research may explore these and other potential applications further.
properties
IUPAC Name |
(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHIYXWGUYGHF-MXWIWYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422989 | |
Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone | |
CAS RN |
19226-99-4 | |
Record name | NSC204947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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